molecular formula C14H20Cl2N2O2 B2706202 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea CAS No. 1421532-53-7

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

Cat. No.: B2706202
CAS No.: 1421532-53-7
M. Wt: 319.23
InChI Key: PAOIBHIICDNADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of 3,4-dichloroaniline with an appropriate isocyanate or carbamate under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are combined under optimized conditions. The process would include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the conversion of the hydroxy group to a carbonyl group.

    Reduction: The compound might be reduced to form different derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could result in various substituted phenyl ureas.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways and leading to a desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)carbamate
  • 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)thiourea

Uniqueness

Compared to similar compounds, 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea might exhibit unique properties such as higher stability, specific biological activity, or different reactivity patterns due to the presence of the urea functional group.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)12(19)6-7-17-13(20)18-9-4-5-10(15)11(16)8-9/h4-5,8,12,19H,6-7H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOIBHIICDNADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.